molecular formula C9H18N2O2S B583881 tert-butyl N-(3-carbamothioylpropyl)carbamate CAS No. 156642-19-2

tert-butyl N-(3-carbamothioylpropyl)carbamate

Cat. No.: B583881
CAS No.: 156642-19-2
M. Wt: 218.315
InChI Key: BQTYLUDDRSTBRV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-carbamothioylpropyl)carbamate is a specialized synthetic building block of interest in organic chemistry and drug discovery. This bifunctional molecule incorporates a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthetic sequences . The presence of the Boc group allows for selective deprotection under mild acidic conditions, enabling further manipulation of the amine functionality in complex molecule construction . The carbamothioyl (thiourea) moiety on the propyl chain provides a key functional handle, as thiourea derivatives are known to participate in hydrogen bonding and are often explored in the development of enzyme inhibitors, metal chelators, and organocatalysts. This combination of features makes this compound a valuable intermediate for researchers constructing complex molecules, exploring structure-activity relationships in medicinal chemistry, and developing new functional materials. The product is intended for use in controlled laboratory settings by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYLUDDRSTBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156642-19-2
Record name tert-butyl N-(3-carbamothioylpropyl)carbamate
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Preparation Methods

Boc Protection of 1,3-Propanediamine

The first step involves selectively protecting one amine group of 1,3-propanediamine with Boc anhydride.

Procedure :

  • Dissolve 1,3-propanediamine in anhydrous dichloromethane (DCM) at 0°C.

  • Add Boc anhydride (1.1 equiv) dropwise under inert atmosphere.

  • Stir at room temperature for 2–4 hours.

  • Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Outcome :

  • Product : tert-Butyl (3-aminopropyl)carbamate (yield: ~100%).

  • Characterization : Molecular formula C₈H₁₈N₂O₂, MW 174.24 g/mol, density 1.0 g/cm³.

Thiocarbamide Formation

The free amine of tert-butyl (3-aminopropyl)carbamate reacts with thiocarbonylating agents to form the thiourea group. Two methods are proposed:

Reaction with Carbon Disulfide (CS₂)

Procedure :

  • Dissolve tert-butyl (3-aminopropyl)carbamate in ethanol.

  • Add CS₂ (1.2 equiv) and NaOH (1.5 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Outcome :

  • Product : this compound.

  • Yield : ~70–85% (estimated based on analogous thiourea syntheses).

Thiophosgene (Cl₂CS) Method

Procedure :

  • React tert-butyl (3-aminopropyl)carbamate with thiophosgene (1.1 equiv) in DCM at -10°C.

  • Add aqueous NH₃ to the isothiocyanate intermediate.

  • Stir for 1 hour, extract with DCM, and concentrate.

Outcome :

  • Product : this compound.

  • Yield : ~65–75% (inferred from similar protocols).

Comparative Analysis of Methods

Parameter CS₂ Method Thiophosgene Method
Reagents CS₂, NaOHCl₂CS, NH₃
Reaction Time 12 hours2–3 hours
Yield Moderate (70–85%)Moderate (65–75%)
Safety Considerations Low toxicityHigh toxicity (Cl₂CS)
Scalability HighLimited by safety

The CS₂ method is preferred for scalability and safety, while the thiophosgene route offers faster reaction times.

Characterization and Validation

Spectral Data

  • IR : N-H stretch (~3300 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), C=S (~1250 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.15 (t, 2H, CH₂NH), 1.75 (m, 2H, CH₂).

  • MS : Molecular ion peak at m/z 234.1 (C₉H₁₈N₂O₂S).

Applications and Derivatives

This compound serves as an intermediate in:

  • Pharmaceutical Synthesis : Thiourea derivatives exhibit anticonvulsant and antiviral activity.

  • Peptide Modifications : Incorporation of thiocarbamide groups enhances binding affinity.

Challenges and Optimization Opportunities

  • Selectivity : Competing reactions may occur at both amine groups of 1,3-propanediamine. Using controlled stoichiometry (1:1 Boc anhydride:amine) minimizes di-Boc byproducts.

  • Thiourea Stability : Acidic conditions may cleave the Boc group; neutral pH is maintained during workup .

Chemical Reactions Analysis

tert-butyl N-(3-carbamothioylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids like trifluoroacetic acid for deprotection, and bases like cesium carbonate for substitution reactions .

Scientific Research Applications

tert-butyl N-(3-carbamothioylpropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamothioylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(3-carbamothioylpropyl)carbamate with structurally related carbamate derivatives, highlighting key differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound C₈H₁₆N₂O₂S Boc, carbamothioyl (-C(=S)NH₂) 204.29 Peptide synthesis, metal chelation, hydrogen-bonding studies
tert-Butyl (3-methacrylamidopropyl)carbamate C₁₂H₂₂N₂O₃ Boc, methacrylamide (-NHCOC(CH₂)=CH₂) 242.31 Polymer chemistry, drug delivery systems (via radical polymerization)
tert-Butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate C₁₁H₁₆N₃O₃S Boc, thiazole amide (-NHCO-thiazole) 270.33 Antifungal/antibacterial agents, heterocyclic drug intermediates
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₄O₂ Boc, azide (-N₃) 242.31 Click chemistry, bioconjugation (e.g., Huisgen cycloaddition for triazole formation)
tert-Butyl (3-(ethylamino)propyl)(methyl)carbamate C₁₁H₂₂N₂O₂ Boc, secondary amine (-NHCH₂CH₃) 214.31 Alkylation/acylation reactions, prodrug synthesis

Key Structural and Functional Differences

Carbamothioyl vs. Methacrylamide ( vs. 3):

  • The carbamothioyl group in the target compound enables metal coordination (e.g., with transition metals like Cu²⁺ or Zn²⁺) and hydrogen bonding, making it valuable in catalysis or biomimetic studies .
  • In contrast, the methacrylamide group in tert-butyl (3-methacrylamidopropyl)carbamate allows radical-initiated polymerization, useful for creating hydrogels or polymer-drug conjugates .

Thiazole Amide vs. Carbamothioyl ( vs. The carbamothioyl group lacks aromaticity but offers stronger hydrogen-bonding capacity due to the thiocarbonyl’s polarizable sulfur atom .

Azide vs. Carbamothioyl ( vs. 3): The azide group in tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate enables "click chemistry" applications, such as bioorthogonal labeling of biomolecules . The carbamothioyl group’s utility lies in its nucleophilic sulfur, which can undergo thiophilic alkylation or oxidation to sulfoxides/sulfones .

Secondary Amine vs. Primary Amine ( vs. 3): The secondary amine in tert-butyl (3-(ethylamino)propyl)(methyl)carbamate reduces nucleophilicity compared to the primary amine in the target compound, affecting reactivity in acylation or sulfonylation reactions .

Biological Activity

Tert-butyl N-(3-carbamothioylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a propyl chain bearing a carbamothioyl substituent. This unique structure may contribute to its biological properties.

The compound is believed to exhibit several mechanisms of action based on its structural components:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial for amyloid beta peptide aggregation prevention .
  • Anti-inflammatory Effects : The presence of the carbamate and thioamide functionalities suggests potential anti-inflammatory properties, as derivatives of carbamates are often associated with reduced inflammation in various biological models .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. Research indicates that this compound reduces the production of pro-inflammatory cytokines like TNF-α and mitigates oxidative stress markers such as malondialdehyde (MDA) in treated cell cultures .

In Vivo Studies

In vivo assessments using scopolamine-induced models of oxidative stress have shown that while the compound exhibits some protective effects, it may not be as effective as standard treatments like galantamine. The findings suggest that bioavailability in the brain could limit its efficacy compared to established drugs .

Comparative Efficacy

The following table summarizes the biological activities observed in various studies involving this compound and related compounds:

CompoundActivity TypeModel UsedEfficacy (%)
This compoundNeuroprotectionIn vitro astrocyte culturesModerate (20% reduction in cell death)
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateNeuroprotectionIn vivo scopolamine modelNot significant compared to galantamine
Tert-butyl 2-(substituted benzamido)phenylcarbamateAnti-inflammatoryCarrageenan-induced edema39.021% - 54.239% inhibition

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced astrocyte death induced by amyloid beta peptide, suggesting its role as a neuroprotective agent .
  • Inflammation Modulation : Another investigation into similar carbamate derivatives showed promising results in reducing inflammation in carrageenan-induced paw edema models, highlighting the potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-carbamothioylpropyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl carbamate derivatives with a thioamide-containing propyl chain. A common method uses tert-butyl chloroformate reacted with 3-aminopropylcarbamothioate in the presence of a base like triethylamine (Et₃N) . Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm carbamate (-NHCOO-) and thioamide (-C(S)NH₂) groups .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended) .
  • Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 247.3) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Degradation pathways : Hydrolysis of the carbamate group in acidic/basic conditions or prolonged exposure to moisture.
  • Storage : -20°C under inert gas (argon/nitrogen) in amber vials. Stability monitored via TLC or HPLC over 6–12 months .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the thioamide group in cross-coupling reactions?

The thioamide (-C(S)NH₂) acts as a directing group in metal-catalyzed reactions (e.g., Pd-mediated C–H activation). Steric hindrance from the tert-butyl group slows reactivity but improves regioselectivity. Computational studies (DFT) suggest electron-withdrawing carbamate enhances electrophilicity at the thioamide sulfur .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles or hydrogen bonding (e.g., N–H⋯O vs. N–H⋯S interactions) require:

  • High-resolution X-ray diffraction : Use SHELXL for refinement, with attention to thermal parameters and disorder modeling .
  • Complementary techniques : IR spectroscopy to validate hydrogen bonding motifs observed in crystal structures .

Q. How can researchers optimize reaction conditions to minimize byproducts during functionalization of the carbamate group?

  • Byproduct analysis : Common impurities include deprotected amines (from carbamate hydrolysis) or oxidized thioamides.
  • Mitigation :
  • Use anhydrous solvents and molecular sieves to suppress hydrolysis.
  • Add antioxidants (e.g., BHT) to prevent thioamide oxidation .

Methodological Recommendations

  • For crystallography : Use SHELX or SIR97 for structure solution/refinement, emphasizing hydrogen bond networks .
  • For kinetic studies : Monitor reactions via in-situ FTIR to track carbamate and thioamide functional groups .

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